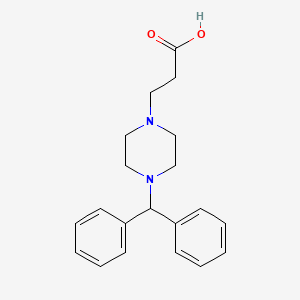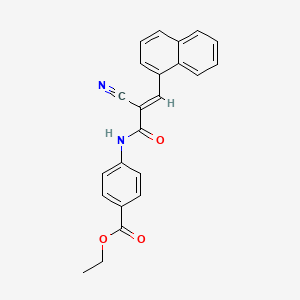![molecular formula C6H8Cl2O2S B2358570 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride CAS No. 2445786-08-1](/img/structure/B2358570.png)
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is a unique and highly reactive compound used extensively in organic synthesis. Its structure consists of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group attached, making it a valuable reagent for creating complex molecules. This compound’s high reactivity and distinctive structure make it an essential tool for developing novel compounds with potential pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Spiro[2.3]hexane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced reactors and purification techniques to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted spirohexane derivatives.
Reduction Reactions: Sulfonyl derivatives or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized compounds.
Aplicaciones Científicas De Investigación
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure also contributes to its reactivity by providing a strained ring system that facilitates chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorospiro[2.3]hexane-1-sulfonyl chloride
- 2-Bromospiro[2.3]hexane-2-sulfonyl chloride
- 2-Fluorospiro[2.3]hexane-2-sulfonyl chloride
Uniqueness
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is unique due to its specific combination of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group. This combination provides a distinct reactivity profile that is not observed in other similar compounds. Its high reactivity and ability to form a wide range of derivatives make it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-chlorospiro[2.3]hexane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S/c7-6(11(8,9)10)4-5(6)2-1-3-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUPIOIVCZXZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)



![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)


![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)

